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Compound of Interest

Compound Name:
1-(3,5-Difluorophenyl)biguanide

hydrochloride

CAS No.: 1030829-66-3

Cat. No.: B3033488

Get Quote

Compound: 1-(3,5-Difluorophenyl)biguanide hydrochloride CAS: 2267-49-4 (Generic for

fluorophenyl variants; verify specific isomer batch) Primary Class: Phenylbiguanide Derivative

Target Receptors: 5-HT3 Receptor (Agonist), ASIC1a (Acid-Sensing Ion Channel Modulator)

Abstract & Mechanism of Action
1-(3,5-Difluorophenyl)biguanide is a synthetic biguanide derivative. Structurally, it is an analog

of 1-phenylbiguanide (PBG) and 1-(3-chlorophenyl)biguanide (mCPBG). The addition of

fluorine atoms at the 3 and 5 positions is a medicinal chemistry strategy often used to block

metabolic sites, potentially increasing half-life and altering lipophilicity to enhance Blood-Brain

Barrier (BBB) penetration compared to the parent compounds.

Primary Mechanisms:

5-HT3 Receptor Agonism: Like mCPBG, this compound acts as a potent agonist at ligand-

gated 5-HT3 ion channels. Activation triggers rapid depolarization in peripheral sensory
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neurons (nodose ganglia), inducing the Bezold-Jarisch reflex (bradycardia, hypotension, and

apnea).

ASIC1a Modulation: Phenylbiguanides are known to activate or potentiate Acid-Sensing Ion

Channels (ASICs) at physiological pH, contributing to nociception and ischemic signaling.
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Caption: Dual-pathway activation mechanism. Primary action is via 5-HT3 receptors on vagal

afferents; secondary action via ASIC1a modulation.

Physicochemical Properties & Formulation
Correct vehicle selection is critical to prevent precipitation in the syringe or at the injection site.
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Property Specification

Molecular Weight
~249.65 g/mol (free base) / ~286.1 g/mol (HCl

salt)

Solubility
Water: Soluble (~10-25 mg/mL); DMSO: Soluble

(>50 mg/mL)

Appearance White to off-white crystalline solid

Stability
Hygroscopic.[1] Store desicated at -20°C.

Solutions stable for 24h at 4°C.

Formulation Protocol (Stock Solution)
Target Concentration: 5 mg/mL (for 1-10 mg/kg dosing in mice/rats).

Vehicle: 0.9% Sterile Saline (preferred) or PBS (pH 7.4).

Preparation:

Weigh 10 mg of 1-(3,5-Difluorophenyl)biguanide HCl.

Add 2 mL of 0.9% Saline.

Vortex for 30-60 seconds. If dissolution is slow, warm gently to 37°C.

Note: If using the free base (rare), you must dissolve in DMSO first (5% final vol) then

dilute with Saline. The HCl salt should dissolve directly in aqueous media.

Sterilization: Pass through a 0.22 µm PES syringe filter prior to injection.

Dosage Strategy & Pharmacokinetics
Since specific PK data for the 3,5-difluoro derivative is limited, dosing is bracketed against the

standard 1-phenylbiguanide (PBG) and m-chlorophenylbiguanide (mCPBG).

Recommended Dosage Ranges
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Route Species Dose Range Purpose

Intravenous (IV) Rat/Mouse 0.5 – 5 mg/kg

Acute Reflex Studies

(Bezold-Jarisch), PK

analysis.

Intraperitoneal (IP) Mouse 5 – 15 mg/kg

Behavioral studies,

Nociception,

Metabolic screening.

Intracerebroventricular

(ICV)
Rat 10 – 50 µ g/animal

Central 5-HT3/ASIC

modulation (Seizure

models).

Dosing Logic:

Start Low: The 3,5-difluoro substitution often increases potency or metabolic stability

compared to the phenyl parent. Start at the lower end (1 mg/kg IV or 5 mg/kg IP) to avoid

excessive bradycardia or respiratory depression.

Metabolic Stability: The fluorine atoms block hydroxylation at the 3,5 positions, potentially

extending the half-life beyond the ~1-2 hours seen with PBG.

Experimental Protocols
Protocol A: Assessment of 5-HT3 Agonism (Bezold-
Jarisch Reflex)
This is the standard validation assay for phenylbiguanide derivatives.

Objective: Quantify the potency of the compound in inducing transient bradycardia and

hypotension via vagal afferent activation.

Materials:

Anesthetized Rats (Urethane 1.2 g/kg or Isoflurane).

Femoral vein cannulation for IV administration.
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Femoral artery cannulation for Blood Pressure (BP) and Heart Rate (HR) monitoring.

Workflow:

Baseline: Establish 10 minutes of stable baseline BP and HR.

Bolus Injection: Administer 1-(3,5-Difluorophenyl)biguanide as a rapid IV bolus (0.1 mL

volume).

Dose 1: 0.5 mg/kg

Washout: Wait 15 minutes (or until parameters return to baseline).

Dose 2: 1.0 mg/kg

Dose 3: 3.0 mg/kg

Validation (Antagonist): Pre-treat with Ondansetron (1 mg/kg IV), a selective 5-HT3

antagonist.

Re-challenge: Administer the effective dose of the biguanide. The reflex should be abolished.

Expected Results:

Immediate (within 2-5 seconds) drop in HR (-30 to -100 bpm) and MAP (-20 to -40 mmHg).

Duration: Transient, lasting 10-60 seconds.

Protocol B: In Vivo Nociception (ASIC/5-HT3)
Objective: Evaluate nociceptive behavior in the hind paw.

Workflow:

Intraplantar Injection: Inject 10-50 µg (in 20-50 µL saline) into the plantar surface of the hind

paw.

Observation: Record "flinching" or "licking" time for 0-30 minutes.
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Controls:

Vehicle (Saline).

Positive Control (1-Phenylbiguanide).

Antagonist Block: Co-inject with Amiloride (ASIC blocker) or Ondansetron (5-HT3 blocker)

to determine mechanism.

Safety & Toxicology
Respiratory Depression: High doses of 5-HT3 agonists can cause transient apnea. Monitor

respiratory rate closely.

Hypoglycemia: As a biguanide (related to Metformin), chronic high doses might activate

AMPK and lower blood glucose. For acute studies (<4 hours), this is negligible. For chronic

studies, monitor blood glucose.

Excitotoxicity: Direct central injection (ICV) may lower seizure threshold.

Experimental Workflow Diagram
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Start: 1-(3,5-Difluorophenyl)
biguanide HCl

Formulation
Dissolve in 0.9% Saline

Target: 5 mg/mL

Pilot Tolerance Test (n=2)
Dose: 1 mg/kg IV or 5 mg/kg IP

Monitor: HR, Respiration, Sedation

Adverse Effects?

Reduce Dose
(0.5 mg/kg)

Yes (Apnea/Seizure)

Proceed to Main Study

No (Stable)

Exp A: Reflex Study
(IV Bolus + Ondansetron Block)

Exp B: Nociception
(Intraplantar + Amiloride Block)

Click to download full resolution via product page

Caption: Step-by-step decision tree for formulation, safety piloting, and execution of in vivo

experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3033488/docs?utm_src=pdf-body#application-note-in-vivo-optimization-of-1-3-5-difluorophenyl-biguanide-hcl
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.scbt.com
https://www.benchchem.com/product/b3033488?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/TW/zh/product/aldrich/572284
https://pubmed.ncbi.nlm.nih.gov/2144822/
https://pubmed.ncbi.nlm.nih.gov/2144822/
https://pubmed.ncbi.nlm.nih.gov/9221955/
https://pubmed.ncbi.nlm.nih.gov/9221955/
https://www.benchchem.com/product/b3033488/docs#application-note-in-vivo-optimization-of-1-3-5-difluorophenyl-biguanide-hcl
https://www.benchchem.com/product/b3033488/docs#application-note-in-vivo-optimization-of-1-3-5-difluorophenyl-biguanide-hcl
https://www.benchchem.com/product/b3033488/docs#application-note-in-vivo-optimization-of-1-3-5-difluorophenyl-biguanide-hcl
https://www.benchchem.com/product/b3033488/docs#application-note-in-vivo-optimization-of-1-3-5-difluorophenyl-biguanide-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033488?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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